1-Butoxyethyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

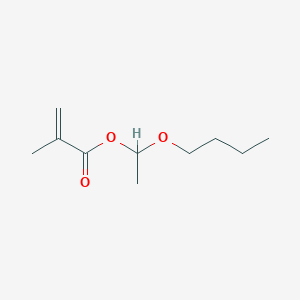

1-Butoxyethyl methacrylate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

1-Butoxyethyl methacrylate (C10H18O3) is an alkoxyalkyl methacrylate characterized by its ability to undergo free radical polymerization. Its structure allows for the formation of polymers with desirable mechanical and thermal properties, making it suitable for various applications .

Scientific Research Applications

This compound has been extensively studied for its potential in the following areas:

Polymer Chemistry

- Copolymers and Terpolymers : The compound is used to synthesize functionalized copolymers and terpolymers through reversible deactivation radical polymerization. These materials exhibit enhanced properties such as improved adhesion and flexibility, making them suitable for coatings and adhesives .

- Modification of Existing Polymers : It serves as a modifier to alter the properties of existing polymers, enhancing their performance in specific applications such as automotive and construction materials .

Coatings and Adhesives

- Photopolymerizable Coatings : this compound is incorporated into photopolymerizable compositions, allowing for the development of coatings that can be cured using UV light. Such coatings are employed in various industries, including electronics and automotive .

- Reworkable Adhesives : The compound is a key ingredient in adhesives that can be reworked after curing, providing flexibility in manufacturing processes where temporary bonding is required .

Medical Applications

- Biocompatible Materials : Due to its favorable properties, this compound is explored for use in medical devices. It can be formulated into biocompatible polymers that are suitable for applications such as drug delivery systems and temporary fixation devices in surgeries .

Case Study 1: Photopolymerizable Coatings

A study demonstrated the effectiveness of this compound in developing a UV-curable coating that exhibited excellent adhesion to metal substrates. The coating showed high resistance to solvents and mechanical stress, making it ideal for protective applications in automotive finishes.

Case Study 2: Medical Device Applications

Research focused on using this compound in the formulation of a biocompatible polymer for use in temporary fixation devices during ocular surgeries. The polymer exhibited desirable degradation properties when exposed to physiological conditions, allowing for safe removal after the healing process.

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Copolymers and terpolymers | Enhanced mechanical properties |

| Coatings | Photopolymerizable coatings | High adhesion, solvent resistance |

| Adhesives | Reworkable adhesives | Flexibility in manufacturing processes |

| Medical Devices | Biocompatible polymers | Safe degradation post-use |

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-butoxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H18O3/c1-5-6-7-12-9(4)13-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |

InChI Key |

XXNDEOCNKXHSGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.